molecular formula C10H13NO3S B1582927 (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid CAS No. 60668-81-7

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

Cat. No.: B1582927
CAS No.: 60668-81-7
M. Wt: 227.28 g/mol
InChI Key: OBQBHBOGTLPNJM-UHFFFAOYSA-N
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Description

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is a chiral, non-proteinogenic amino acid derivative with the molecular formula C 12 H 15 NO 4 S and a molecular weight of 269.32 g/mol . Its structure features a benzylsulfinyl group attached to the beta-carbon of an alanine backbone, giving it a stereospecific (R)-configuration at the alpha-carbon and a sulfoxide functional group. This combination makes it a valuable building block in medicinal chemistry for the design and synthesis of novel compounds, particularly as a potential bioisostere or a key chiral precursor . The sulfinyl group can influence the compound's electronic distribution, polarity, and potential for hydrogen bonding, which may be exploited in drug discovery to modulate the properties of peptide-like molecules. Researchers may utilize this compound in developing enzyme inhibitors or receptor ligands, given the importance of chiral, sulfur-containing amino acids in biochemical interactions . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-amino-3-benzylsulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c11-9(10(12)13)7-15(14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQBHBOGTLPNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976099
Record name 3-(Phenylmethanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60668-81-7
Record name NSC344840
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Phenylmethanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation involves the following key synthetic steps:

Detailed Stepwise Preparation Procedure

Step No. Description Reagents/Conditions Temperature Range Notes/Outcome
1 Esterification of (2R, 3S)-3-phenylisoserine hydrochloride to form alkyl ester (DC-01) Absolute ethanol, sulfuric acid, heating at 45-55°C for 7-8 hours 45-55°C Reaction monitored by HPLC; ethanol recovered under vacuum; product dried to ~0.17% water content
2 Protection of amino group with t-Boc anhydride to form (DC-02) t-Boc anhydride, organic solvent (e.g., dichloromethane), base (e.g., sodium bicarbonate) Room temperature Forms tert-butoxycarbonylamino ester; essential for selective benzylation
3 Selective benzylation of hydroxy group to form benzyl ether ester (DC-03) Benzyl bromide, sodium hydride, organic solvent (e.g., DMF, THF, or C1-C4 alcohols), 0-35°C 0-35°C Benzylation carried out under controlled temperature to prevent side reactions
4 De-esterification to free acid (DC-04) Aqueous base solution (LiOH, NaOH, KOH, Na2CO3, or K2CO3), organic solvent (C1-C4 alcohol or C3-C8 ketone) 0-35°C (room temp preferred) Converts ester to acid; mild conditions preserve stereochemistry
5 Purification and isolation of (2R, 3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid Solvent extraction, drying with anhydrous sodium sulfate, concentration, anti-solvent addition (C6-C8 hydrocarbons) Ambient Results in high purity product suitable for further synthetic applications

Reaction Scheme Summary

The synthetic route can be summarized as follows:

  • Esterification:
    (2R, 3S)-3-Phenylisoserine·HCl + Ethanol + H2SO4 → (2R, 3S)-3-amino-2-hydroxy-3-phenylpropionic acid ethyl ester (DC-01)

  • Protection:
    DC-01 + t-Boc anhydride + Base → (2R, 3S)-2-hydroxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid ethyl ester (DC-02)

  • Benzylation:
    DC-02 + Benzyl bromide + NaH → (2R, 3S)-2-Benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid ethyl ester (DC-03)

  • De-esterification:
    DC-03 + Aqueous base → (2R, 3S)-2-Benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid (DC-04)

  • Purification:
    Extraction, drying, concentration, and crystallization to isolate the pure acid.

Research Findings and Optimization Notes

  • Yield and Purity: The described process yields high purity of the target compound, suitable for use in further synthetic steps such as condensation reactions to form taxane derivatives.
  • Reagent Selection: Use of inexpensive, non-hazardous, and readily available reagents (e.g., ethanol, sodium hydride, t-Boc anhydride) enhances the economic viability and safety of the process.
  • Temperature Control: Maintaining reaction temperatures between 0-35°C, often near room temperature, is critical to avoid racemization and side reactions.
  • Solvent Systems: Use of C1-C4 alcohols, ketones (C3-C8), and polar aprotic solvents like DMF or THF are effective for different reaction stages.
  • Purification: Solvent extraction combined with drying agents like anhydrous sodium sulfate and anti-solvent crystallization ensures removal of impurities and solvent residues.

Data Table: Key Parameters and Conditions

Parameter Details
Starting Material (2R, 3S)-3-Phenylisoserine hydrochloride
Esterification Solvent Absolute ethanol
Esterification Catalyst Sulfuric acid
Protection Reagent tert-Butoxycarbonyl (t-Boc) anhydride
Benzylation Reagents Benzyl bromide, sodium hydride
De-esterification Bases LiOH, NaOH, KOH, Na2CO3, or K2CO3
Organic Solvents for Reactions Dichloromethane, DMF, THF, C1-C4 alcohols, C3-C8 ketones
Reaction Temperatures 0-35°C (room temperature preferred)
Purification Techniques Solvent extraction, drying with Na2SO4, concentration, anti-solvent crystallization
Final Product Water Content Approximately 0.17% w/w after drying

Scientific Research Applications

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is a chiral amino acid derivative featuring a benzylsulfinyl group on its side chain, which makes it valuable in medicinal chemistry and organic synthesis. The presence of the benzylsulfinyl group gives it unique chemical properties, making it a building block for synthesizing bioactive molecules.

Scientific Research Applications

This compound is used across chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a chiral building block in the synthesis of complex organic molecules.

Biology

  • It is studied for its potential in enzyme inhibition and protein modification.
  • It can be utilized to develop molecular imaging probes for carbonic anhydrase .
  • It has a high catalytic activity with the highest proton transfer rate among the known carbonic anhydrases .

Medicine

  • It is explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes.
  • It can be used in the diagnosis and treatment of cancers in which CA-IX is expressed .
  • It may provide valuable information regarding a patient's potential response to therapy, outcome prognosis, and treatment regimen .

Industry

  • It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Carbonic Anhydrase IX (CA-IX)

This compound is useful in the development of in vivo positron emission tomography (PET) imaging agents for diagnosing diseases such as cancer .

  • CA-IX and CA-XII are associated with and overexpressed in many tumors and are involved in crucial processes connected with cancer progression .
  • The strong association between CA-IX expression and intratumoral hypoxia has been demonstrated in cervical, breast, head and neck, bladder, and non-small cell lung carcinomas .
  • The expression of CA-IX in certain tumors can indicate a poor prognosis .
  • Sulfonamide inhibitors can efficiently block the enzymatic activity of carbonic anhydrases .
  • The present invention provides novel sulfonamide compounds that are particularly active in inhibiting carbonic anhydrase (CA), especially those selectively targeting the cancer-related, hypoxia-induced CA-IX isozyme .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The chiral nature of the compound allows for selective binding, enhancing its efficacy and specificity.

Comparison with Similar Compounds

    (2R)-2-Amino-3-(benzylthio)propanoic acid: Similar structure but with a benzylthio group instead of benzylsulfinyl.

    (2R)-2-Amino-3-(phenylsulfinyl)propanoic acid: Contains a phenylsulfinyl group instead of benzylsulfinyl.

Uniqueness:

  • The presence of the benzylsulfinyl group in (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid imparts unique chemical reactivity and binding properties, distinguishing it from other similar compounds. This makes it a valuable tool in the synthesis of bioactive molecules and in the study of enzyme interactions.

Biological Activity

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid , commonly known as 3-(benzylsulfinyl)alanine, is a sulfur-containing amino acid derivative that has garnered attention due to its potential biological activities. This compound is structurally related to L-cysteine and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H13NO3S
  • Molar Mass : 227.28 g/mol
  • CAS Number : 60668-81-7
  • Density : 1.39 g/cm³
  • Boiling Point : 504.5°C at 760 mmHg
  • Flash Point : 258.9°C

Research indicates that this compound may influence several biological pathways:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as an antibiotic agent. It targets bacterial cell integrity and metabolism, disrupting their growth and replication processes .
  • Neuronal Signaling : It interacts with neurotransmitter receptors, particularly in the context of neuronal signaling pathways. This interaction may modulate synaptic transmission and neural plasticity .
  • Cell Cycle Regulation : Studies suggest that this compound can affect cell cycle progression and apoptosis, making it a candidate for cancer therapy by inducing programmed cell death in malignant cells .

Therapeutic Applications

Due to its diverse biological activities, this compound holds promise in various therapeutic contexts:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential agent in oncology, particularly for estrogen-dependent cancers where steroid sulfatase inhibition is beneficial .
  • Antiviral Properties : The compound has demonstrated efficacy against several viruses, including HIV and influenza, suggesting its role in antiviral drug development .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 3.60 µM, with a minimum bactericidal concentration (MBC) of 7.19 µM, indicating significant bactericidal activity .

Study 2: Cancer Cell Apoptosis

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to control groups. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityCancer Cell ApoptosisNeuronal Signaling
This compoundYesYesYes
L-CysteineLimitedModerateYes
S-Benzyl-L-cysteine sulfoxideModerateLimitedNo

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, and how is stereochemical integrity maintained during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including protection-deprotection strategies to preserve stereochemistry. For example, benzylsulfinyl groups can be introduced via coupling reactions using chiral auxiliaries or enantioselective oxidation of thioethers. Protecting the amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups prevents racemization during sulfoxidation. Stereochemical purity is validated using chiral HPLC or polarimetry .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is assessed via reverse-phase HPLC with UV detection. X-ray crystallography may resolve absolute configuration if crystalline forms are obtainable. PubChem-derived InChI and SMILES strings aid in spectral matching .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with enzymes like neprilysin, given structural similarities to known inhibitors?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and kinetics. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes, guided by the sulfinyl moiety’s role in hydrogen bonding. Competitive inhibition assays with fluorogenic substrates (e.g., dansyl-Ala-Ala-Phe) validate enzymatic activity modulation .

Q. What computational methods are suitable for analyzing the electronic properties of the benzylsulfinyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. Distributed Multipole Analysis (DMA) decomposes electron density into multipoles, revealing interactions at enzymatic binding sites. Solvent effects are incorporated using Polarizable Continuum Models (PCM) .

Q. How should discrepancies in reported bioactivity data for sulfur-containing amino acid derivatives be resolved?

  • Methodological Answer : Cross-validate assays under standardized conditions (pH, temperature, ionic strength). Compare purity levels using orthogonal methods (e.g., HPLC vs. capillary electrophoresis). Assess stereochemical stability under experimental conditions via time-resolved circular dichroism (CD) spectroscopy. Contradictions may arise from impurities or degradation products .

Methodological Considerations Table

Research AspectTechniques/ApproachesKey References
Synthesis Boc/Fmoc protection, enantioselective oxidation
Characterization Chiral HPLC, NMR, HRMS
Enzyme Binding SPR, ITC, molecular docking
Electronic Analysis DFT, DMA, PCM solvent modeling
Data Validation Orthogonal purity assays, CD spectroscopy

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid
Reactant of Route 2
(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

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